2,4,6-Trinitrobenzenesulfonic acid
Overview
Description
2,4,6-Trinitrobenzenesulfonic acid is a nitroaryl oxidizing acid with the chemical formula C6H3N3O9S. It is known for its extreme oxidative properties and is used primarily in scientific research to neutralize peptide terminal amino groups . This compound is also referred to as picrylsulfonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzenesulfonic acid can be synthesized by nitration of benzenesulfonic acidThe reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Reagents such as halogens or other electrophiles can be used in the presence of a catalyst like aluminum chloride to facilitate the substitution process.
Major Products:
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2,4,6-Trinitrobenzenesulfonic acid involves its ability to react with primary amines to form chromogenic derivatives. This reaction is utilized in various assay methods to detect and quantify free amino groups in biological samples . Additionally, its strong oxidative properties allow it to participate in redox reactions, making it useful in various chemical processes .
Comparison with Similar Compounds
Picric Acid: Similar to 2,4,6-Trinitrobenzenesulfonic acid, picric acid is also a nitroaryl compound with strong oxidative properties.
Trinitroanisole: Another nitroaryl compound with similar oxidative properties but different applications, mainly in the production of dyes and explosives.
Uniqueness: this compound is unique due to its specific application in scientific research for quantitating free amino groups and its use in inducing colitis in laboratory animals. Its strong oxidative properties and ability to form chromogenic derivatives make it a valuable reagent in various biochemical and immunological studies .
Properties
IUPAC Name |
2,4,6-trinitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJVRSWLHSJWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O9S | |
Record name | TRINITROBENZENE SULFONIC ACID | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
5400-70-4 (hydrochloride salt), 2508-19-2 (Parent) | |
Record name | Trinitrobenzenesulfonic acid | |
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Record name | Sodium trinitrobenzenesulphonate | |
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DSSTOX Substance ID |
DTXSID0043715 | |
Record name | Trinitrobenzenesulfonic acid | |
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Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trinitrobenzene sulfonic acid appears as a detonating explosive substance derived from an organic sulfonic acid. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Solid; [Sigma-Aldrich MSDS] | |
Record name | TRINITROBENZENE SULFONIC ACID | |
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Record name | Trinitrobenzenesulfonic acid | |
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Mechanism of Action |
Peroxynitrite, derived from the reaction of nitric oxide (NO) with superoxide (O(2)), is a potent nitrating and oxidizing agent that can induce apoptosis in a variety of different cell types. /This/ study ... investigated the possible role of peroxynitrite as a mediator of colon epithelial cell death in rat colitis. Rat colon inflammation was induced by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) and rats were sacrificed 24 hr after TNBS administration. Expression of inducible nitric-oxide synthase (iNOS) was detected by reverse transcription-polymerase chain reaction and immunohistochemistry. The enzymatic activities of Ca(2+)-independent iNOS and Ca(2+)-dependent constitutive nitric oxide synthase were determined biochemically. Evidence of peroxynitrite-mediated cell injury was detected by immunostaining of nitrotyrosine. Apoptosis was examined by in situ terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay and DNA gel electrophoresis. To evaluate the specific contribution of peroxynitrite to the observed cell injury, a selective iNOS inhibitor, L-N(G)-[1-iminoethyl]lysine (L-NIL), was administered after TNBS induction. Morphological examination and analysis of TUNEL/cytokeratin double immunofluorescence revealed significant apoptosis in mucosal epithelial cells. Nitrotyrosine was colocalized with TUNEL, strongly demonstrating the association of peroxynitrite with the apoptotic death of colon epithelial cells. The administration of L-NIL reduced iNOS activity in 24 hr lesions by 92% and also significantly attenuated both nitrotyrosine staining and apoptotic cell counts in the colon epithelium. These results strongly suggest that local elevated level of peroxynitrite produced from increased iNOS expression and activity is a major contributor to colon epithelial apoptosis during colon inflammation. | |
Record name | Picryl sulfonic acid | |
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CAS No. |
2508-19-2, 5400-70-4 | |
Record name | TRINITROBENZENE SULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/12889 | |
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Record name | Trinitrobenzenesulfonic acid | |
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Record name | Trinitrobenzenesulfonic acid | |
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Record name | Sodium trinitrobenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picryl sulfonic acid | |
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Record name | Benzenesulfonic acid, 2,4,6-trinitro- | |
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Record name | Trinitrobenzenesulfonic acid | |
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Record name | Sodium trinitrobenzenesulphonate | |
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Record name | 2,4,6-trinitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.925 | |
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Record name | PICRYLSULFONIC ACID | |
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Record name | Picryl sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7856 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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